molecular formula C15H19N3OS B2484761 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide CAS No. 1171908-11-4

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide

Cat. No.: B2484761
CAS No.: 1171908-11-4
M. Wt: 289.4
InChI Key: PTWHQOACAAHKRI-UHFFFAOYSA-N
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide is a complex organic compound that features a pyrrole ring fused with a thiazole ring, and an acetamide group attached to a cyclohexyl group

Scientific Research Applications

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound in various biological assays.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide typically involves the formation of the pyrrole and thiazole rings followed by the introduction of the acetamide and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the rings and the attachment of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated compound.

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetic acid
  • 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide
  • 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)ethanone

Uniqueness

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

N-cyclohexyl-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-14(16-12-6-2-1-3-7-12)10-13-11-20-15(17-13)18-8-4-5-9-18/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWHQOACAAHKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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